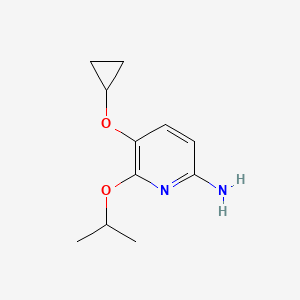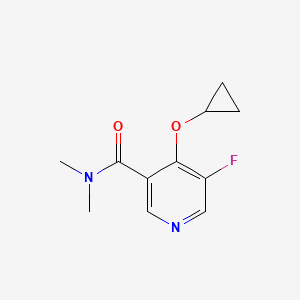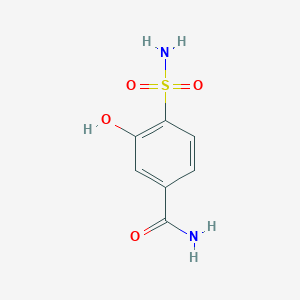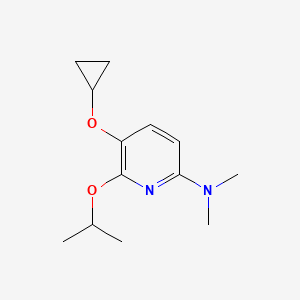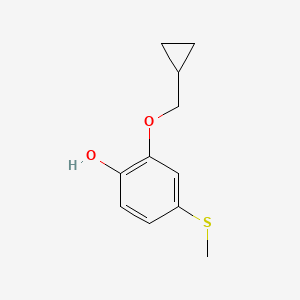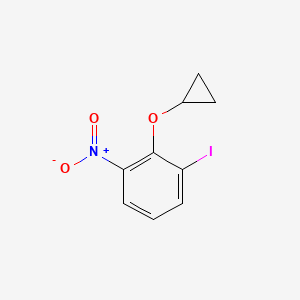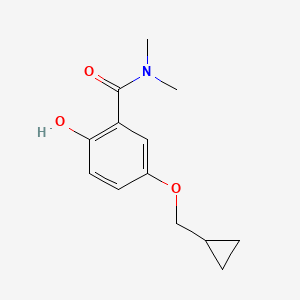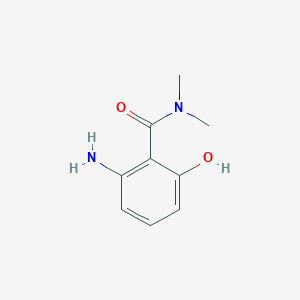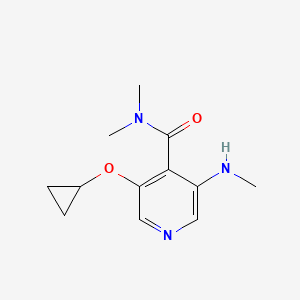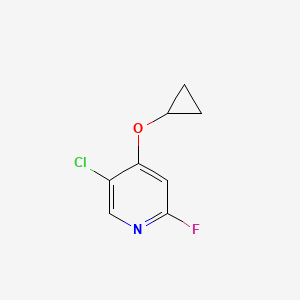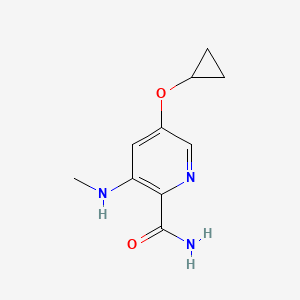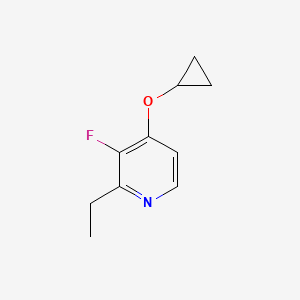
4-Cyclopropoxy-2-ethyl-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-ethyl-3-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is of interest due to its unique chemical structure, which includes a cyclopropoxy group, an ethyl group, and a fluorine atom attached to a pyridine ring. The presence of these substituents imparts distinct physical, chemical, and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethyl-3-fluoropyridine can be achieved through various methods. One common approach involves the selective fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluoropyridines . Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for high-yield synthesis of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-2-ethyl-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Cyclization Reactions: The presence of the cyclopropoxy group can facilitate cyclization reactions, leading to the formation of more complex ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce pyridine N-oxides or reduced pyridine derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-ethyl-3-fluoropyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-ethyl-3-fluoropyridine depends on its specific applicationThis can affect the compound’s binding affinity, metabolic stability, and overall biological activity . The cyclopropoxy and ethyl groups may also contribute to the compound’s unique interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Cyclopropoxy-2-ethyl-3-fluoropyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of both a cyclopropoxy group and an ethyl group, along with the fluorine atom, imparts distinct chemical and biological properties that differentiate it from other fluoropyridine derivatives. These unique features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-ethyl-3-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-8-10(11)9(5-6-12-8)13-7-3-4-7/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
HKMQSRVJBRVQTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CC(=C1F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


